3-Cyano-4-fluorobenzenesulfonamide 3-Cyano-4-fluorobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 928139-30-4
VCID: VC2539119
InChI: InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
SMILES: C1=CC(=C(C=C1S(=O)(=O)N)C#N)F
Molecular Formula: C7H5FN2O2S
Molecular Weight: 200.19 g/mol

3-Cyano-4-fluorobenzenesulfonamide

CAS No.: 928139-30-4

Cat. No.: VC2539119

Molecular Formula: C7H5FN2O2S

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

3-Cyano-4-fluorobenzenesulfonamide - 928139-30-4

CAS No. 928139-30-4
Molecular Formula C7H5FN2O2S
Molecular Weight 200.19 g/mol
IUPAC Name 3-cyano-4-fluorobenzenesulfonamide
Standard InChI InChI=1S/C7H5FN2O2S/c8-7-2-1-6(13(10,11)12)3-5(7)4-9/h1-3H,(H2,10,11,12)
Standard InChI Key HVKUPIBRYPDOBG-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1S(=O)(=O)N)C#N)F
Canonical SMILES C1=CC(=C(C=C1S(=O)(=O)N)C#N)F

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure features a benzene ring with three substituents:

  • Cyano group at position 3 (meta to the sulfonamide group).

  • Fluorine atom at position 4 (para to the sulfonamide group).

  • Sulfonamide group at position 1 (ortho to fluorine).

This spatial arrangement influences its electronic properties, solubility, and reactivity. The sulfonamide group enhances hydrogen-bonding capacity, while the electron-withdrawing cyano and fluorine groups modulate the aromatic ring’s electron density.

Key Structural Features

PropertyValue/DescriptionSource
Molecular FormulaC₇H₅FN₂O₂S
Molecular Weight200.19 g/mol
SMILESC1=CC(=C(C=C1S(=O)(=O)N)C#N)F
InChI KeyHVKUPIBRYPDOBG-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1S(=O)(=O)N)C#N)F

Physical and Spectral Properties

The compound’s physicochemical properties are critical for its handling and application in research:

  • Stability: Stable under standard laboratory conditions but sensitive to strong oxidizing agents.

  • Solubility: Low solubility in polar solvents (e.g., water) due to the hydrophobic fluorine and cyano groups.

  • Storage: Recommended to be stored in a cool, dry place to prevent degradation .

Synthesis and Production

General Synthetic Strategies

While specific industrial protocols are proprietary, the synthesis of 3-cyano-4-fluorobenzenesulfonamide typically involves multi-step reactions:

  • Fluorobenzene Functionalization: Introduction of the sulfonamide group via sulfonation of 4-fluoroaniline.

  • Cyanation: Conversion of a nitro or amino intermediate to the cyano group using reagents like CuCN or via Sandmeyer-type reactions.

Key Reaction Types

Reaction TypeReagents/ConditionsOutcome
SulfonationSO₃/H₂SO₄, HNO₃ (catalyst)Formation of sulfonamide group
CyanationCuCN, Pd/C, or NaCNIntroduction of -C≡N substituent

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and environmental safety:

  • Continuous Flow Systems: Minimize reaction times and improve yield.

  • Catalyst Recycling: Use of palladium or copper catalysts in cyanation steps.

  • Purification: Crystallization or chromatography to achieve >95% purity .

Physicochemical Properties and Analytical Data

Spectroscopic and Chromatographic Properties

The compound’s analytical profile is essential for quality control:

PropertyValue/DescriptionSource
Predicted Collision Cross Section[M+H]⁺: 137.8 Ų; [M]⁻: 136.5 Ų
Melting PointNot reported (requires experimental data)
UV-Vis Absorptionλₘₐₓ influenced by conjugated π-system

Stability and Degradation Pathways

  • Thermal Degradation: Decomposition above 200°C, releasing SO₂ and HCN.

  • Photodegradation: Potential cleavage of the sulfonamide bond under UV light.

Comparative Analysis with Structural Analogues

CompoundStructural DifferencesKey Properties
3-Cyano-N-ethyl-4-fluorobenzenesulfonamide (EVT-13657897)Ethyl substitution on amineEnhanced solubility; altered binding affinity
4-Cyano-3-fluorobenzenesulfonamideCyano group at position 4Different electronic distribution
3-Fluoro-4-cyanobenzenesulfonamideFluorine at position 3Altered regioselectivity in reactions

Research Applications and Industrial Uses

Role in Organic Synthesis

As a building block, this compound is used to:

  • Prepare Heterocycles: Cyclization reactions to form pyrazoles or thiazoles.

  • Synthesize Polymers: Incorporation into fluorinated polyamides or sulfonamide-based polymers.

Pharmaceutical Intermediates

The sulfonamide core is a scaffold in drug development:

  • Antihypertensives: ACE inhibitors or angiotensin II receptor blockers.

  • Anticancer Agents: Tyrosine kinase inhibitors.

Hazard ClassDescription
Not HazardousNon-corrosive, non-flammable, non-toxic
StorageCool, dry place; avoid moisture
DisposalIncineration in accordance with regulations

Regulatory Compliance

  • REACH Registration: Listed in the European Chemicals Agency database.

  • Research Restrictions: Prohibited for use in consumer products, cosmetics, or unapproved drug formulations .

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